molecular formula C9H15N5O B234988 N-(2-allyl-2H-tetraazol-5-yl)pentanamide

N-(2-allyl-2H-tetraazol-5-yl)pentanamide

Cat. No. B234988
M. Wt: 209.25 g/mol
InChI Key: CZAJMUAYBZRDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)pentanamide, also known as AT-005, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. AT-005 belongs to the class of tetrazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)pentanamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. N-(2-allyl-2H-tetraazol-5-yl)pentanamide has also been investigated for its anticancer properties, as it induces apoptosis in cancer cells. Additionally, N-(2-allyl-2H-tetraazol-5-yl)pentanamide has shown potential as a neuroprotective agent, as it protects neurons from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)pentanamide is not fully understood, but it is believed to act through multiple pathways. N-(2-allyl-2H-tetraazol-5-yl)pentanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(2-allyl-2H-tetraazol-5-yl)pentanamide has been shown to protect neurons from oxidative stress-induced damage by inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)pentanamide has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. N-(2-allyl-2H-tetraazol-5-yl)pentanamide also induces apoptosis in cancer cells, leading to their death. Additionally, N-(2-allyl-2H-tetraazol-5-yl)pentanamide has been shown to protect neurons from oxidative stress-induced damage, which is involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)pentanamide has several advantages for lab experiments. It is a novel compound with diverse biological activities, making it a valuable tool for scientific research. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to using N-(2-allyl-2H-tetraazol-5-yl)pentanamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)pentanamide. One area of interest is its potential use as an anti-inflammatory agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of inflammatory diseases. Another area of interest is its potential use as an anticancer agent. Studies are needed to determine its efficacy in animal models of cancer and to investigate its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine its potential use as a neuroprotective agent and to investigate its effects on other physiological systems.
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)pentanamide is a novel compound with diverse biological activities that has shown promising results in various scientific research applications. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(2-allyl-2H-tetraazol-5-yl)pentanamide has several advantages for lab experiments, but there are also limitations to using it in research. Future research on N-(2-allyl-2H-tetraazol-5-yl)pentanamide is needed to further elucidate its mechanism of action and to determine its potential use in various scientific research applications.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)pentanamide involves the reaction of 2-allyl-2H-tetrazole-5-carboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)pentanamide.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)pentanamide

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

N-(2-prop-2-enyltetrazol-5-yl)pentanamide

InChI

InChI=1S/C9H15N5O/c1-3-5-6-8(15)10-9-11-13-14(12-9)7-4-2/h4H,2-3,5-7H2,1H3,(H,10,12,15)

InChI Key

CZAJMUAYBZRDEP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NN(N=N1)CC=C

Canonical SMILES

CCCCC(=O)NC1=NN(N=N1)CC=C

Origin of Product

United States

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